

N-cyclopentyl-3-methoxybenzamide safety, toxicity, and MSDS information

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Compound of Interest

Compound Name: *N-cyclopentyl-3-methoxybenzamide*

Cat. No.: *B5866762*

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An In-depth Technical Guide on the Safety, Toxicity, and Handling of **N-cyclopentyl-3-methoxybenzamide**

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a certified Safety Data Sheet (SDS). No specific toxicological studies have been identified for **N-cyclopentyl-3-methoxybenzamide**. The information presented herein is extrapolated from data on structurally related compounds and should be interpreted with caution. Always consult a certified SDS and conduct a thorough risk assessment before handling any chemical.

Introduction

N-cyclopentyl-3-methoxybenzamide is a chemical compound with potential applications in research and drug development. Due to the limited availability of direct safety and toxicity data, this guide provides a comprehensive overview based on the known properties of its structural analogs, including 3-methoxybenzamide, 4-methoxybenzamide, and other N-substituted benzamides. This information is crucial for ensuring safe handling and for guiding future toxicological and pharmacological investigations.

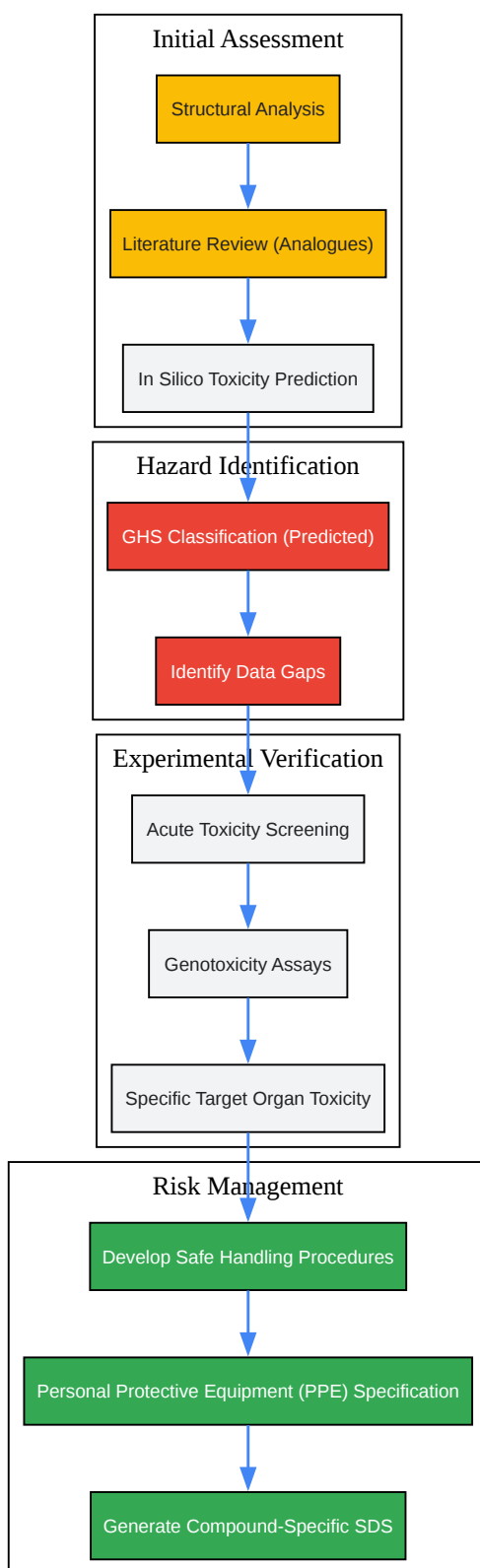
Hazard Identification and Classification

Based on the Globally Harmonized System (GHS) classifications of related benzamide derivatives, **N-cyclopentyl-3-methoxybenzamide** should be handled as a substance with the potential to cause skin and eye irritation.

Table 1: GHS Hazard Classification for Structurally Related Compounds

Compound	GHS Hazard Statements
3-Methoxybenzamide	H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1][2]
4-Methoxybenzamide	H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[2]
3-Amino-N-methylbenzamide	H315: Causes skin irritation. H319: Causes serious eye irritation.[3]

A logical workflow for assessing the safety of a novel benzamide derivative like **N-cyclopentyl-3-methoxybenzamide**, based on available data for related compounds, is illustrated below.



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Caption: Workflow for Safety Assessment of **N-cyclopentyl-3-methoxybenzamide**.

Toxicological Summary

Direct toxicological data for **N-cyclopentyl-3-methoxybenzamide** is not available. The following table summarizes data from related compounds to provide an estimated toxicological profile.

Table 2: Summary of Toxicological Data for Benzamide Derivatives

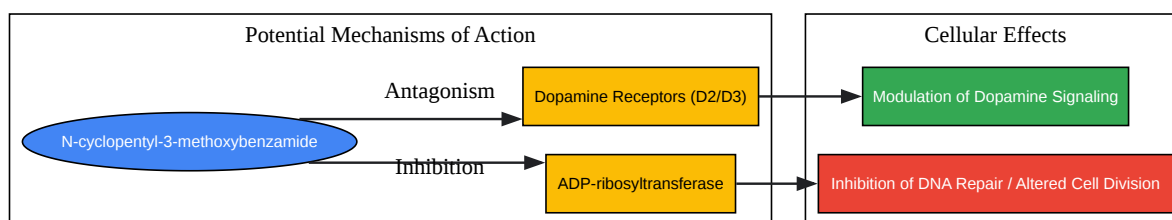
Parameter	Data on Related Compounds	Reference
Acute Oral Toxicity	Benzamide derivatives are generally considered slightly toxic.	[4]
For 3-methoxybenzamide, the predicted rat LD50 is 2.1222 mol/kg.		
Acute Intravenous Toxicity	No mortality was observed in rats administered with up to 1250 µg/kg of S-N-(1-ethyl-2-pyrrolidinyl)methyl-2-hydroxy-6-methoxybenzamide.	[6]
Skin Irritation	3-Methoxybenzamide and 4-methoxybenzamide are classified as causing skin irritation.	[1][2]
Eye Irritation	3-Methoxybenzamide and 4-methoxybenzamide are classified as causing serious eye irritation.	[1][2]
Mutagenicity	No specific data available for N-cyclopentyl-3-methoxybenzamide. Some benzamides are suspected of causing genetic defects.	
Carcinogenicity	No specific data available for N-cyclopentyl-3-methoxybenzamide.	
Target Organ Toxicity	High doses of some benzamide derivatives have been shown to induce histopathological changes in	[7][8]

the kidneys of mice, including lymphocyte infiltration, glomerulosclerosis, and tubular necrosis.

Pharmacological Profile and Potential Signaling Pathways

Many N-substituted benzamides exhibit pharmacological activity, often targeting the central nervous system. These compounds are structurally related to drugs like tiapride and sulpiride, which have dual antidepressant and antipsychotic effects based on their dose-dependent antagonism of dopamine receptors. At lower doses, they tend to block presynaptic dopamine D3 autoreceptors, while at higher doses, they block postsynaptic D2 receptors.[4][9]

Furthermore, 3-methoxybenzamide is known to be an inhibitor of ADP-ribosyltransferase, an enzyme involved in DNA repair and cell division.[10] This suggests a potential mechanism of action for **N-cyclopentyl-3-methoxybenzamide** that could involve modulation of dopaminergic pathways or inhibition of ADP-ribosyltransferase.



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Caption: Potential Signaling Pathways for **N-cyclopentyl-3-methoxybenzamide**.

Experimental Protocols

While specific experimental protocols for **N-cyclopentyl-3-methoxybenzamide** are not published, the following are generalized methodologies from studies on related benzamides

that can be adapted.

5.1. Acute Oral Toxicity Study (Adapted from studies on benzamide derivatives)

- Test System: Male BALB/c mice.[\[7\]](#)
- Administration: Oral gavage.
- Dosage: Incremental doses (e.g., up to 100 mg/kg).[\[7\]](#)
- Observation Period: 14 days.[\[6\]](#)
- Parameters Observed: General demeanor, clinical signs of toxicity, mortality, body weight changes.[\[6\]](#)
- Post-mortem Analysis: Gross necropsy and histopathological examination of key organs, particularly the kidneys and liver.[\[7\]](#)[\[9\]](#)

5.2. In Vitro Cytotoxicity Assay

- Cell Lines: Human cancer cell lines (e.g., HepG2, MCF-7) and normal cell lines for comparison.
- Method: MTT or AlamarBlue assay to assess cell viability.
- Procedure:
 - Plate cells in 96-well plates and allow them to adhere.
 - Treat cells with varying concentrations of the test compound.
 - Incubate for a specified period (e.g., 72 hours).
 - Add MTT or AlamarBlue reagent and incubate.
 - Measure absorbance or fluorescence to determine cell viability and calculate the IC50 value.

Handling and Safety Precautions

Given the potential for skin and eye irritation, appropriate personal protective equipment (PPE) should be worn when handling **N-cyclopentyl-3-methoxybenzamide**.

Table 3: Recommended Handling and Safety Precautions

Precaution	Recommendation
Engineering Controls	Handle in a well-ventilated area, preferably in a chemical fume hood.
Personal Protective Equipment (PPE)	
Eye/Face Protection	Wear safety glasses with side shields or chemical goggles.
Skin Protection	Wear impervious gloves (e.g., nitrile) and a lab coat.
Respiratory Protection	If handling as a powder, use a NIOSH-approved respirator with a particulate filter.
Hygiene Measures	Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage	Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Spill and Disposal	In case of a spill, avoid generating dust. Collect the material using appropriate tools and dispose of it as hazardous waste in accordance with local, state, and federal regulations.

Conclusion

While specific safety and toxicity data for **N-cyclopentyl-3-methoxybenzamide** are lacking, a review of its structural analogs suggests that it should be handled with care, assuming it to be a skin and eye irritant. The pharmacological profile of related compounds indicates potential

activity on the central nervous system, warranting further investigation. The experimental protocols and safety recommendations provided in this guide offer a framework for researchers to safely handle and conduct further studies on this compound. It is imperative to generate empirical data for **N-cyclopentyl-3-methoxybenzamide** to establish a definitive safety and toxicological profile.

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